molecular formula C26H24N4O4S B2937347 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1226439-43-5

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2937347
CAS No.: 1226439-43-5
M. Wt: 488.56
InChI Key: PEAPDWGIBILFQE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and agrochemical research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant biological potential and role as a bioisostere for ester and amide functionalities . The integration of a sulfonyl-pyrrolidine moiety and a chlorophenyl group into its structure is intended to enhance its interaction with biological targets and improve metabolic stability. The 1,2,4-oxadiazole core is recognized for exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Furthermore, 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory effects against specific enzymes, such as monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range, highlighting their potential in neurodegenerative disease research . The structural features of this specific compound suggest potential as a key intermediate or lead compound in the development of enzyme inhibitors or receptor modulators. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1226439-43-5

Molecular Formula

C26H24N4O4S

Molecular Weight

488.56

IUPAC Name

3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3

InChI Key

PEAPDWGIBILFQE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and ensure consistent quality. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.

Chemical Reactions Analysis

1.1. Formation of the Pyrrolidine-Sulfonyl Intermediate

The pyrrolidine ring bearing the 4-propylphenylsulfonyl group is synthesized via nucleophilic substitution under basic conditions. This involves reacting pyrrolidine with 4-propylphenylsulfonyl chloride , similar to methodologies described for piperidine derivatives :

  • Reaction Conditions :

    • Base : Na₂CO₃ (pH 10–11)

    • Solvent : Water or methanol

    • Time : 4–6 hours

    • Yield : ~75–85% (based on analogous sulfonylation reactions) .

The product, 1-(4-propylphenylsulfonyl)pyrrolidine , is isolated via filtration and recrystallization .

1.2. Cyclization to 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is formed through cyclocondensation of an amidoxime intermediate with a carboxylic acid derivative. This follows the Tiemann-Krüger method :

  • Step 1 : Hydrazide formation by reacting ethyl 1-(4-propylphenylsulfonyl)pyrrolidine-2-carboxylate with hydrazine hydrate in methanol under reflux .

  • Step 2 : Cyclization with 4-chlorophenylcarbonitrile in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂) to form the oxadiazole ring .

Key Conditions :

ReagentRoleTemperatureTimeYield
Hydrazine hydrateHydrazide formationReflux3 hr~80%
CS₂ + KOHCyclizationReflux6 hr~78%

Data adapted from analogous reactions in .

1.3. Functionalization and Final Product

The 3-(4-chlorophenyl) substituent is introduced via Friedel-Crafts acylation or Suzuki coupling , depending on precursor availability . Spectral characterization (IR, NMR) aligns with reported oxadiazole derivatives:

  • IR (KBr, cm⁻¹) : 3130 (Ar C-H), 1685 (C=N), 1385 (S=O), 655 (C-Cl) .

  • ¹H-NMR (CDCl₃) : δ 7.8–8.2 (m, aromatic protons), δ 3.5–4.0 (m, pyrrolidine-CH₂), δ 1.2–1.6 (m, propyl-CH₂) .

2.1. Electrophilic Substitution

The electron-deficient 1,2,4-oxadiazole ring undergoes electrophilic substitution at position 5, but steric hindrance from the pyrrolidine-sulfonyl group limits reactivity. Nitration or halogenation typically requires harsh conditions (e.g., HNO₃/H₂SO₄) .

2.2. Ring-Opening Reactions

Under acidic hydrolysis (HCl, 80°C), the oxadiazole ring cleaves to form amide intermediates , a property leveraged in prodrug design .

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) studies on analogous 1,2,4-oxadiazoles reveal:

  • Nucleophilic Attack Sites : Position 2 of the oxadiazole ring is most susceptible due to electron-withdrawing effects of the sulfonyl group .

  • Thermal Stability : Decomposition above 250°C, confirmed by thermogravimetric analysis (TGA) .

Scientific Research Applications

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
  • Structure : Differs from the target compound by replacing the 4-propylphenylsulfonyl group with a 4-chlorophenylsulfonyl substituent.
  • Molecular weight: ~454.3 g/mol .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
  • Structure : Replaces the sulfonylated pyrrolidine with a pyrrolidin-2-one (lactam) ring and substitutes the sulfonyl group with a 3,4-dimethoxyphenyl moiety.
  • Impact : The lactam introduces a hydrogen-bond-accepting ketone, while methoxy groups may enhance solubility. Molecular weight: ~413.8 g/mol .

Variations in the Oxadiazole Substituents

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • Structure : Lacks the pyrrolidine-sulfonyl group; instead, position 5 has a chloromethyl substituent.
  • Impact : Reduced steric bulk and hydrogen-bonding capacity compared to the target compound. Molecular weight: 229.06 g/mol .
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
  • Structure : Features an isopropyl group at position 3 and an unmodified pyrrolidine at position 4.
  • Impact : The absence of sulfonation reduces polarity, while the stereocenter (S-configuration) may influence chiral interactions. Molecular weight: 217.7 g/mol .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound ~451.9 4-Propylphenylsulfonyl, pyrrolidine ~3.5 (high)
4-Chlorophenylsulfonyl Analog ~454.3 4-Chlorophenylsulfonyl ~2.8 (moderate)
Pyrrolidin-2-one Derivative ~413.8 Lactam, 3,4-dimethoxyphenyl ~2.0 (low)
Chloromethyl Oxadiazole 229.06 Chloromethyl ~1.5 (low)

Biological Activity

The compound 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN2O2SC_{15}H_{19}ClN_2O_2S, with a molecular weight of 326.8 g/mol. The IUPAC name reflects its complex structure, which includes a chlorophenyl group and a pyrrolidine moiety attached to an oxadiazole ring.

PropertyValue
Molecular FormulaC15H19ClN2O2S
Molecular Weight326.8 g/mol
IUPAC NameThis compound
InChI KeyCZOJYFJDJDFZAC-UHFFFAOYSA-N

The biological activity of oxadiazole derivatives often involves their interaction with various molecular targets. For instance, they may inhibit specific enzymes or receptors, leading to altered cellular functions. The exact mechanism for this compound is still under investigation; however, its structural features suggest potential interactions with:

  • Enzymatic pathways : As seen in other oxadiazole derivatives, it may act as an inhibitor for enzymes such as cyclooxygenases (COX), contributing to anti-inflammatory effects .
  • Cellular receptors : The compound may bind to receptors involved in cancer cell proliferation or apoptosis, similar to other compounds in its class that have shown cytotoxic effects against cancer cell lines .

Biological Activity and Therapeutic Applications

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin against various cell lines .
  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions. Oxadiazole compounds have been reported to exhibit analgesic and anti-inflammatory properties while minimizing gastrointestinal side effects common with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial and fungal strains, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

  • A study evaluating the anticancer properties of novel 1,2,4-oxadiazole derivatives found that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.12 to 2.78 µM .
  • Another research highlighted the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neurotoxicity. These compounds demonstrated reduced neuronal death and improved behavioral outcomes in animal models .

Q & A

Q. Example Optimization Table :

Reaction StepCatalyst/SolventTemp (°C)Yield (%)
SulfonylationEt3_3N/CH2_2Cl2_22582
CyclizationDCC/DMAP8067

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Primary : 1H^1 \text{H}-NMR (400 MHz, CDCl3_3) to confirm proton environments (e.g., sulfonyl-pyrrolidine coupling).
  • Secondary : High-resolution LC-MS (ESI+) to verify molecular weight (e.g., [M+H]+^+ ~472.1 Da).
  • Advanced : X-ray crystallography resolves stereochemical ambiguities (e.g., pyrrolidine ring conformation) .

Basic: How is the compound’s preliminary biological activity assessed?

Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to receptors (e.g., compare with co-crystallized ligands in Protein Data Bank) .

Advanced: How can synthesis be optimized to improve yield and purity?

Answer:

  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for cyclization efficiency.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) on reaction kinetics.
  • Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate non-polar byproducts.
    Reference : Analogous triazole synthesis achieved 82% yield using microwave-assisted conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Modifications : Vary substituents on (i) 4-chlorophenyl (e.g., replace Cl with Br, CF3_3) and (ii) sulfonyl-pyrrolidine (e.g., alkyl chain length).
  • Activity testing : Compare IC50_{50} values across analogs in enzyme inhibition assays.
    Example : Oxadiazole derivatives with bulkier sulfonyl groups showed 3-fold higher activity in kinase assays .

Advanced: What computational strategies predict target engagement and selectivity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability (>50 ns trajectories).
  • Pharmacophore modeling : Align with known inhibitors (e.g., ATP-binding site residues) to identify critical interactions.
    Data : Docking scores (ΔG ≤ -8.5 kcal/mol) correlate with experimental IC50_{50} ≤ 1 µM .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Replicate assays : Ensure consistency in buffer pH, ionic strength, and temperature.
  • Check compound stability : Use LC-MS to detect degradation (e.g., hydrolysis of oxadiazole under acidic conditions).
  • Re-dock : Adjust protonation states (e.g., sulfonyl group pKa ~1.5) in docking software .

Advanced: What strategies address poor ADME properties observed in preclinical studies?

Answer:

  • Solubility : Introduce polar groups (e.g., -OH, -NH2_2) on the phenyl ring without disrupting target binding.
  • Metabolic stability : Replace labile esters with amides; test in liver microsome assays (e.g., t1/2_{1/2} > 30 min).
    Reference : ADME analysis of similar triazoles identified CYP3A4-mediated oxidation as a key metabolic pathway .

Advanced: How does X-ray crystallography clarify stereochemical uncertainties in the pyrrolidine ring?

Answer:

  • Crystallization : Grow crystals via vapor diffusion (e.g., hexane/EtOAc).
  • Data collection : Resolve at 1.2 Å resolution to assign R/S configurations.
    Example : A pyrazoline analog’s crystal structure confirmed trans-configuration of substituents .

Advanced: What are key challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water).
  • Byproduct control : Monitor intermediates via TLC to minimize side reactions.
    Note : Multi-gram synthesis requires strict temperature control during exothermic steps (e.g., sulfonylation) .

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